N-tert-Butylbenzamid

Übersicht

Beschreibung

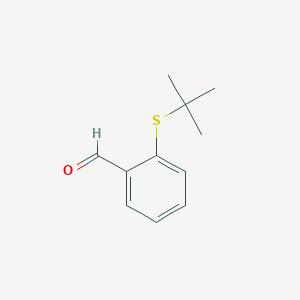

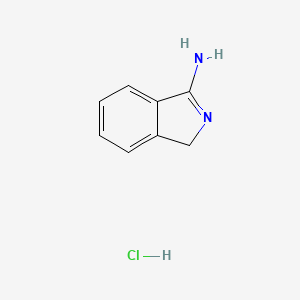

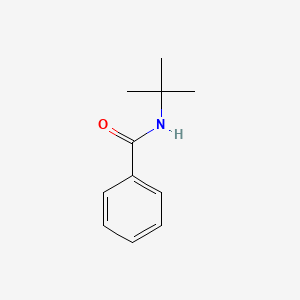

N-tert-Butylbenzamide is an organic compound with the chemical formula C₁₁H₁₅NO. It is a derivative of benzamide where the amide nitrogen is substituted with a tert-butyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals, pesticides, and dyes .

Wissenschaftliche Forschungsanwendungen

N-tert-Butylbenzamide has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

N-tert-Butylbenzamide is a compound that functions as a chemical intermediate in development . It has wide application in organic synthesis and drug synthesis . Many drug molecules containing N-tert-Butylbenzamide functionality have been explored to cure various diseases .

Mode of Action

The mechanism of action of N-tert-Butylbenzamide involves its participation in organic reactions, such as amidation, esterification, and other transformations, to form more complex molecular structures . It is synthesized from the reaction of nitriles with tert-butyl benzoate catalyzed by the employment of 2 mol% Zn (ClO4)2·6H2O at 50 °C under the solvent-free conditions .

Biochemical Pathways

N-tert-Butylbenzamide participates in various biochemical pathways during its synthesis. These include the amidation of aryl halides, the oxidative amidation of aldehydes and alcohols, aminocarbonylation reaction, and oxidation of imines . These reactions lead to the formation of more complex molecular structures .

Pharmacokinetics

Its synthesis involves a reaction under solvent-free conditions , which might influence its bioavailability.

Result of Action

The result of N-tert-Butylbenzamide’s action is the formation of N-tert-butyl amides in high yields . These amides have applications in the synthesis of various drugs .

Action Environment

The action of N-tert-Butylbenzamide is influenced by environmental factors such as temperature and the presence of a catalyst . For instance, a moderate yield of N-tert-Butylbenzamide is obtained at 50 °C, and raising the reaction temperature to 80 °C can also result in an excellent yield .

Biochemische Analyse

Biochemical Properties

The mechanism of action of N-tert-Butylbenzamide involves its participation in organic reactions . It interacts with various enzymes and proteins during these reactions, contributing to the formation of more complex molecular structures .

Molecular Mechanism

N-tert-Butylbenzamide exerts its effects at the molecular level through its participation in organic reactions . It may interact with biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

N-tert-Butylbenzamide is involved in various metabolic pathways due to its role in organic reactions . It may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-tert-Butylbenzamide can be synthesized through several methods:

Ritter Reaction: Another efficient method is the Ritter reaction, where tert-butyl alcohol reacts with benzonitrile in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of N-tert-Butylbenzamide typically involves large-scale acylation reactions using benzoic acid derivatives and tert-butylamine. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: N-tert-Butylbenzamide undergoes various chemical reactions, including:

Electrophilic Substitution: The benzene ring in N-tert-Butylbenzamide can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Amidation: The amide group can undergo further amidation reactions to form more complex amide derivatives.

Hydrolysis: Under acidic or basic conditions, N-tert-Butylbenzamide can be hydrolyzed to benzoic acid and tert-butylamine.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Amidation: Catalysts like copper(II) triflate and condensing agents such as 4-dimethylaminopyridine are employed.

Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products:

Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of N-tert-Butylbenzamide.

Amidation: More complex amide derivatives are formed.

Hydrolysis: Benzoic acid and tert-butylamine are the primary products.

Vergleich Mit ähnlichen Verbindungen

N-tert-Butylacetamide: Similar in structure but with an acetamide group instead of a benzamide group.

N-tert-Butylformamide: Contains a formamide group instead of a benzamide group.

N-tert-Butylpropionamide: Features a propionamide group instead of a benzamide group.

Uniqueness: N-tert-Butylbenzamide is unique due to its benzamide core, which imparts distinct chemical properties and reactivity compared to its acetamide, formamide, and propionamide analogs. The presence of the benzene ring allows for electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Eigenschaften

IUPAC Name |

N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWWTHOGCJXTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207681 | |

| Record name | N-t-Butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5894-65-5 | |

| Record name | N-t-Butylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-t-Butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of N-tert-Butylbenzamide in synthetic chemistry?

A1: N-tert-Butylbenzamide serves as a versatile reagent in various synthetic transformations. Notably, it acts as a precursor for the synthesis of aluminum diketiminates, important organometallic compounds with applications in catalysis and materials science. The reaction of N-tert-Butylbenzamide with trimethylaluminum, depending on stoichiometry and reaction conditions, yields different aluminum-amidate complexes. These complexes are effective catalyst precursors for the Meerwein-Ponndorf-Verley-Oppenauer (MPVO) reduction-oxidation reactions, facilitating the interconversion of carbonyl compounds and alcohols.

Q2: How is N-tert-Butylbenzamide employed in the synthesis of heterocyclic compounds?

A2: N-tert-Butylbenzamide plays a crucial role in the synthesis of 1,2-benzisoselenazol-3(2H)-ones, a class of heterocyclic compounds with potential biological activities. A key step involves the formation of an N-tert-Butylbenzamide derivative bearing a benzylseleno group. This derivative, upon treatment with pyridine-2-thioneoxycarbonyl (PTOC) and subsequent irradiation, undergoes intramolecular homolytic substitution, leading to the formation of the desired 1,2-benzisoselenazol-3(2H)-one ring system.

Q3: What insights do spectroscopic studies provide about the behavior of N-tert-Butylbenzamide in acidic media?

A3: Ultraviolet (UV) spectroscopic studies of N-tert-Butylbenzamide in sulfuric acid solutions reveal intriguing behavior. The UV spectra exhibit significant changes with increasing acid concentration, suggesting two distinct processes occurring simultaneously. While one process is attributed to the protonation of the molecule, the second process involves either tautomerization between N- and O-protonated forms or a pronounced medium effect on the latter. Applying the excess acidity (X-function) method allows for the separation and analysis of these processes, ultimately revealing that the second process is a medium effect. This analysis enables the accurate determination of acidity constants (pKa) and solvation parameters (m*) for N-tert-Butylbenzamide in acidic environments.

Q4: How does N-tert-Butylbenzamide contribute to the development of regioselective arylation reactions?

A4: Research demonstrates the utility of N-tert-Butylbenzamide as a directing group in ruthenium(II)-catalyzed C(sp2)-H arylation reactions. The presence of the N-tert-Butylbenzamide moiety allows for selective arylation at the ortho position, showcasing the potential of this approach for the synthesis of valuable organic building blocks. This regioselective control stems from the coordination of the N-tert-Butylbenzamide group to the ruthenium catalyst, directing the arylboronic acid reagent to the desired position on the aromatic ring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.